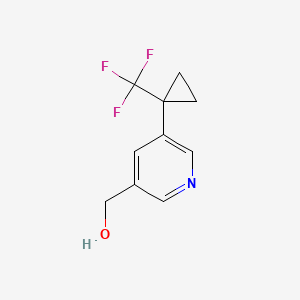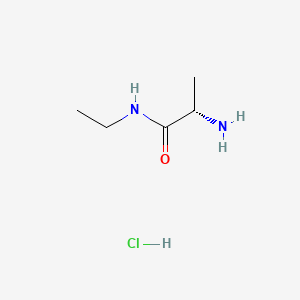
N~1~-ethylalaninamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-ethylalaninamide hydrochloride, also known as 2-amino-N-ethylpropanamide hydrochloride, is a chemical compound with the molecular formula C5H12N2O·HCl. It is a solid substance that is often used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable component in scientific studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-ethylalaninamide hydrochloride typically involves the reaction of ethylamine with a suitable precursor such as 2-bromo-propanamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{C}_3\text{H}_7\text{Br} + \text{C}_2\text{H}_7\text{N} \rightarrow \text{C}5\text{H}{12}\text{N}_2\text{O} ]
Industrial Production Methods: In industrial settings, the production of N1-ethylalaninamide hydrochloride may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and pH to optimize yield and purity. The final product is often purified through crystallization or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: N1-ethylalaninamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) or alkoxides (RO^-) are employed.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives
Aplicaciones Científicas De Investigación
N~1~-ethylalaninamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes .
Mecanismo De Acción
The mechanism of action of N1-ethylalaninamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit proteases by binding to their active sites, thereby regulating protein degradation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-ethylalaninamide: Similar in structure but lacks the hydrochloride component.
N-methylalaninamide: Another analog with a methyl group instead of an ethyl group.
N-propylalaninamide: Contains a propyl group, offering different reactivity and properties.
Uniqueness: N1-ethylalaninamide hydrochloride is unique due to its specific combination of an ethyl group and hydrochloride, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propiedades
Fórmula molecular |
C5H13ClN2O |
|---|---|
Peso molecular |
152.62 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-ethylpropanamide;hydrochloride |
InChI |
InChI=1S/C5H12N2O.ClH/c1-3-7-5(8)4(2)6;/h4H,3,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 |
Clave InChI |
MODWWLOSRKXDKD-WCCKRBBISA-N |
SMILES isomérico |
CCNC(=O)[C@H](C)N.Cl |
SMILES canónico |
CCNC(=O)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({2-[2-(3-Methylbutoxy)-2-oxoethyl]-3-oxopiperazin-1-yl}carbonyl)benzoic acid](/img/structure/B14797716.png)
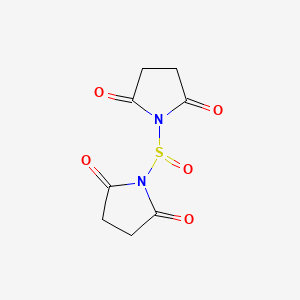
![1-[(3-fluorophenoxy)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B14797732.png)
![2-[[4-[Bis(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid](/img/structure/B14797736.png)
![(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl](/img/structure/B14797739.png)
![benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate](/img/structure/B14797741.png)
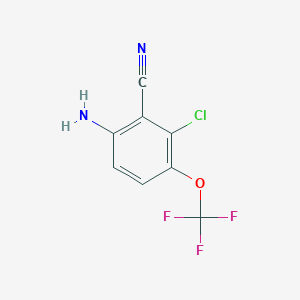
![2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14797754.png)
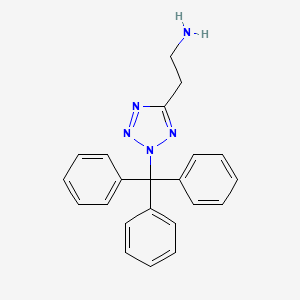
![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
![4-(1-Methyl-4-nitro-1H-pyrazol-5-yl)-8-oxa-4-azabicyclo[5.1.0]octane](/img/structure/B14797788.png)
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)

